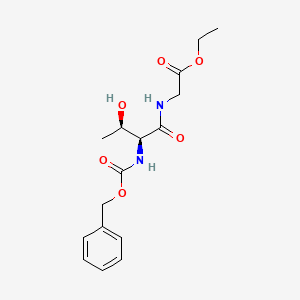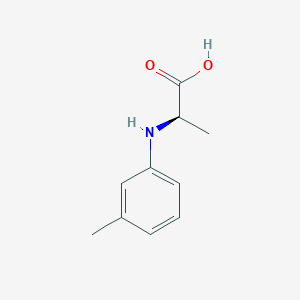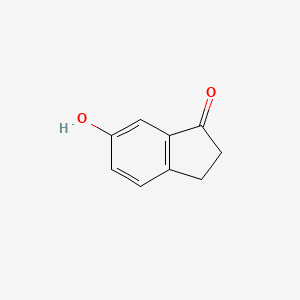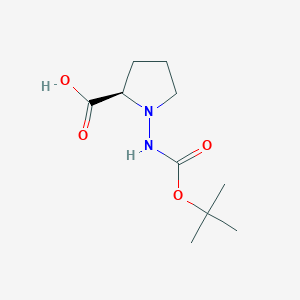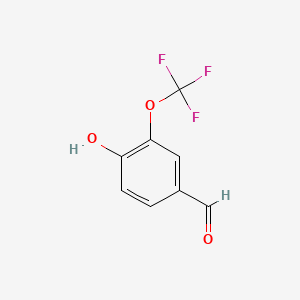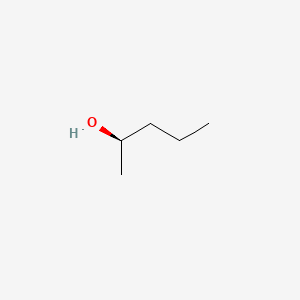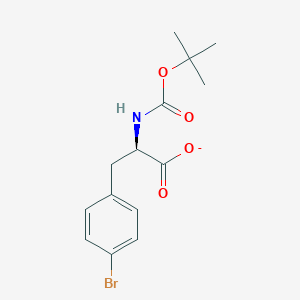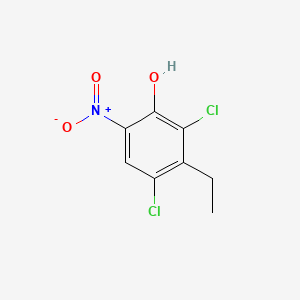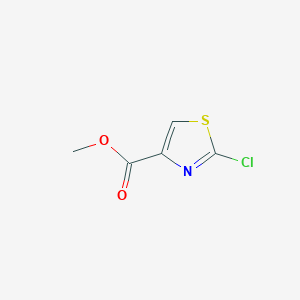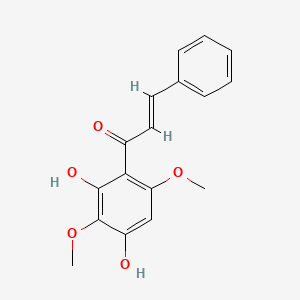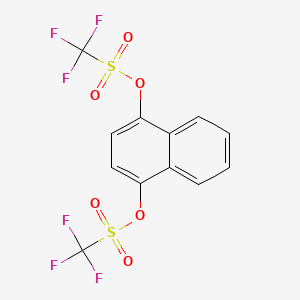
1,4-Naphthalenebis(trifluoromethanesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenebis(trifluoromethanesulfonate), also known as NBTS, is an organic compound that has become increasingly popular in recent years due to its wide range of applications in organic synthesis and laboratory experiments. NBTS is a powerful reagent that can be used to modify and synthesize both organic and inorganic compounds, as well as to catalyze chemical reactions. It can also be used as a catalyst in the synthesis of pharmaceuticals, polymers, and other materials. In addition, NBTS has been found to have a number of biochemical and physiological effects that make it a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
Environmental Science and Technology Naphthalene derivatives are investigated for their environmental impact, particularly in the context of azo dye reduction by microorganisms. Mono- and disulfonated naphthalene derivatives are common products of this process, indicating their potential utility in environmental remediation and understanding microbial pathways (Kudlich et al., 1999).
Geothermal Reservoir Tracing Polyaromatic sulfonates, including naphthalene derivatives, are used as tracers in geothermal reservoirs. Their thermal stability and detectability at low concentrations make them suitable for tracking fluid movements and understanding reservoir dynamics (Rose et al., 2001).
Organic Synthesis The behavior of naphthalene and its derivatives under acidic conditions has been a subject of study, revealing insights into their reactivity and potential applications in organic synthesis. For example, diprotonation of nitroarenes in trifluoromethanesulfonic acid has been characterized, showing unique reactivity patterns that could be useful in synthesizing complex organic molecules (Ohta et al., 1984).
Catalysis and Material Science Naphthalene derivatives have found applications in catalysis and material science, such as in the development of gas separation membranes. Their structural properties influence membrane selectivity and permeability, demonstrating the compound's relevance in engineering applications (Camacho-Zuñiga et al., 2009).
Chemical Engineering and Pollution Treatment Studies on the degradation of naphthalenesulfonic acids by ozone highlight the potential for chemical treatment of pollutants. Understanding the reactivity of these compounds with ozone can inform strategies for reducing the environmental impact of industrial waste (Rivera-Utrilla et al., 2002).
Propiedades
IUPAC Name |
[4-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-6-10(8-4-2-1-3-7(8)9)24-26(21,22)12(16,17)18/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQONKZHJZYVAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
